(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide
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Overview
Description
(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide is an organic compound characterized by its unique structure, which includes a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile.
Thioamide Formation: The nitrile intermediate is then converted to the thioamide by reacting with hydrogen sulfide (H₂S) in the presence of a base like sodium ethoxide (NaOEt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to natural products and bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a candidate for creating functionalized polymers or nanomaterials.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enethioamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide: Lacks the hydroxy group, potentially altering its chemical properties and applications.
(2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide: Contains an additional hydroxy group, which may enhance its reactivity and potential for hydrogen bonding.
Uniqueness
(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with the cyano and thioamide functionalities. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10-3-2-7(5-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBLIVBWLVPRTR-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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